molecular formula C21H18F4 B14213364 1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene CAS No. 531527-13-6

1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene

Cat. No.: B14213364
CAS No.: 531527-13-6
M. Wt: 346.4 g/mol
InChI Key: XRPFBAQIXZXRIZ-UHFFFAOYSA-N
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Description

1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene is a chemical compound with the molecular formula C21H18F4. It is a derivative of naphthalene, characterized by the presence of fluoro and pentyl groups, as well as a trifluorophenyl moiety.

Preparation Methods

The synthesis of 1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro and trifluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene exerts its effects involves interactions with specific molecular targets. The presence of fluoro and trifluorophenyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect molecular pathways and lead to specific biological outcomes .

Comparison with Similar Compounds

1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene can be compared with other similar compounds, such as:

Properties

CAS No.

531527-13-6

Molecular Formula

C21H18F4

Molecular Weight

346.4 g/mol

IUPAC Name

1-fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene

InChI

InChI=1S/C21H18F4/c1-2-3-4-5-13-6-7-14-8-9-16(20(24)17(14)10-13)15-11-18(22)21(25)19(23)12-15/h6-12H,2-5H2,1H3

InChI Key

XRPFBAQIXZXRIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C=C1)C=CC(=C2F)C3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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